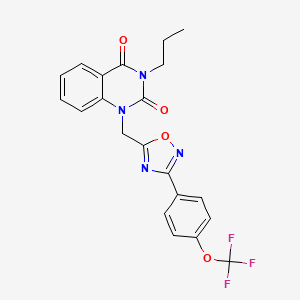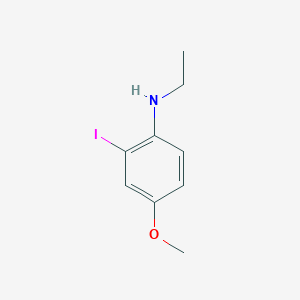
N-Ethyl-2-iodo-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2-iodo-4-methoxyaniline is an organic compound with the molecular formula C9H12INO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by an ethyl group and an iodine atom, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-iodo-4-methoxyaniline typically involves the iodination of N-ethyl-4-methoxyaniline. One common method is the Sandmeyer reaction, where the amino group of N-ethyl-4-methoxyaniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts . The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-Ethyl-2-iodo-4-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium azide to form the corresponding azide compound.
Oxidation and Reduction: The compound can be oxidized to form N-ethyl-2-iodo-4-methoxybenzoquinone or reduced to form this compound derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium cyanide, and other nucleophiles in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Azides, nitriles, and other substituted derivatives.
Oxidation: Quinones and other oxidized products.
Reduction: Reduced aniline derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
N-Ethyl-2-iodo-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-Ethyl-2-iodo-4-methoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Ethyl-4-methoxyaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-4-methoxyaniline: Lacks the ethyl group, affecting its solubility and reactivity.
N-Ethyl-2-iodoaniline: Lacks the methoxy group, influencing its electronic properties and reactivity.
Uniqueness
N-Ethyl-2-iodo-4-methoxyaniline is unique due to the presence of both the ethyl and iodine substituents, which confer distinct chemical and physical properties. The iodine atom makes it a versatile intermediate for further functionalization, while the ethyl group enhances its solubility in organic solvents.
特性
分子式 |
C9H12INO |
|---|---|
分子量 |
277.10 g/mol |
IUPAC名 |
N-ethyl-2-iodo-4-methoxyaniline |
InChI |
InChI=1S/C9H12INO/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6,11H,3H2,1-2H3 |
InChIキー |
HRTFUUHKZSPXLZ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=C(C=C1)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


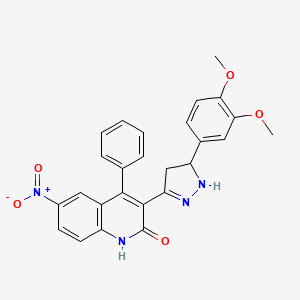

![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)
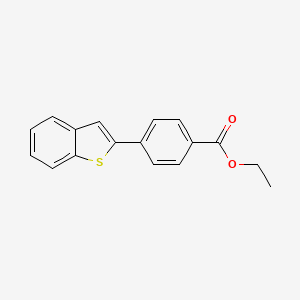
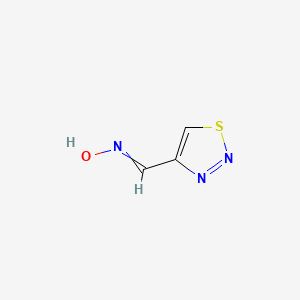
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
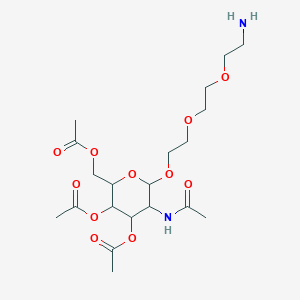
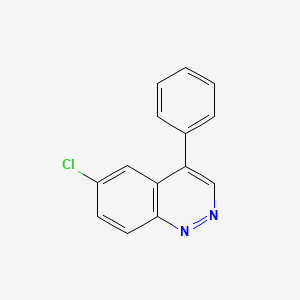
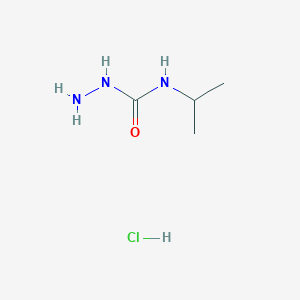
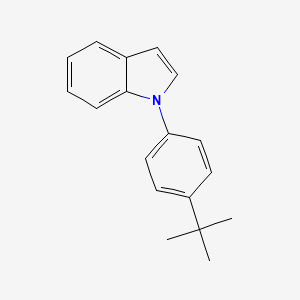
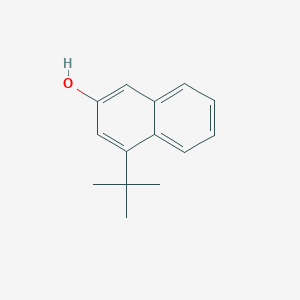
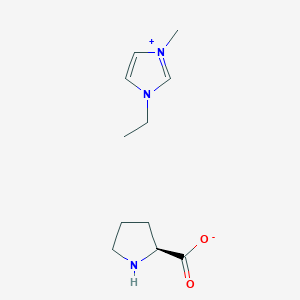
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
